molecular formula C6H8BrI B6225888 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2770359-66-3

1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B6225888
CAS No.: 2770359-66-3
M. Wt: 286.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane is a fascinating compound featuring a unique bicyclic framework. This structure imparts significant strain, making it an interesting subject in both synthetic chemistry and theoretical studies. Its combination of bromomethyl and iodine functionalities offers a range of chemical reactivities, positioning it as a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be synthesized starting from bicyclo[1.1.1]pentane derivatives. One common route involves:

  • Formation of the bicyclo[1.1.1]pentane ring: through cyclization reactions involving appropriate precursors.

  • Halogenation steps: , where specific halogenating agents are used to introduce the bromomethyl and iodine groups at the desired positions. For instance, halogenation might involve reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under controlled conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production, if scaled, would likely utilize similar halogenation strategies but optimized for large-scale reactions. This might involve continuous flow chemistry techniques or other scalable synthetic methodologies to improve efficiency, reduce costs, and enhance safety.

Chemical Reactions Analysis

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane exhibits a variety of chemical reactivities owing to its halogen groups.

Types of Reactions

  • Substitution Reactions: : The bromomethyl and iodine groups can be replaced by other functional groups using suitable nucleophiles or electrophiles.

  • Reduction Reactions: : The halogen groups can undergo reduction under appropriate conditions to form hydrogenated derivatives.

  • Oxidation Reactions: : Though less common, oxidation can lead to more functionalized derivatives.

Common Reagents and Conditions

  • Substitution: : Sodium azide (NaN3), potassium hydroxide (KOH), or other nucleophiles for substitution reactions.

  • Reduction: : Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) under mild conditions.

  • Oxidation: : Use of reagents like osmium tetroxide (OsO4) for specific transformations.

Major Products Formed

Depending on the reaction conditions and reagents used, products can range from azide derivatives, alcohols, hydrogenated bicyclo[1.1.1]pentanes, or more complex functionalized systems.

Scientific Research Applications

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane finds its application across various domains:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex bicyclic compounds. Its strained structure and reactive sites make it a subject of interest in mechanistic studies.

  • Biology and Medicine: : Derivatives of this compound could potentially serve as building blocks for bioactive molecules, including pharmaceuticals, due to the ability to introduce diverse functional groups selectively.

  • Industry: : In materials science, derivatives might be used in the development of novel polymers or as precursors to specialized industrial chemicals.

Mechanism of Action

The compound exerts its chemical effects mainly through the reactivity of its halogen groups. These halogens act as leaving groups in substitution reactions or as reactive sites for further functionalization. The bicyclo[1.1.1]pentane core imparts unique steric and electronic properties, influencing the overall reactivity and selectivity of the compound in various transformations.

Comparison with Similar Compounds

Similar compounds include other halogenated bicyclo[1.1.1]pentane derivatives, such as 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane or 1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane. Compared to these analogs, 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane is unique due to the specific combination of bromine and iodine atoms, offering a distinct reactivity profile.

List of Similar Compounds

  • 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane

  • 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane

  • 1-(Bromomethyl)-3-chlorobicyclo[1.1.1]pentane

There you have it! This compound is like a Swiss Army knife in the chemistry world: versatile, multifunctional, and packed with potential. Anything specific catching your interest?

Properties

CAS No.

2770359-66-3

Molecular Formula

C6H8BrI

Molecular Weight

286.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.